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molecular formula C14H28O2 B1619905 2-Ethylbutyl octanoate CAS No. 5457-77-2

2-Ethylbutyl octanoate

Cat. No. B1619905
M. Wt: 228.37 g/mol
InChI Key: FKCFSNLCWYKYCS-UHFFFAOYSA-N
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Patent
US09079850B2

Procedure details

187.2 g (1.3 mol) of caprylic acid, 214.0 g (2.09 mol) of 2-ethylbutanol and 0.14 g of tin oxalate (“Fascat 2001”) were heated to 160° C. under N2, during which water separation was observed. Once water separation had subsided, the mixture was heated to 210° C. in 10° C. steps. This temperature was then held for 3 h. Then, firstly the excess alcohol was removed by distillation and then the product was distilled at 8-12 mbar and 136-141° C. The product (225.6 g) was obtained as a clear liquid with an acid number of 0.47 and an OH number of 1.36.
Quantity
187.2 g
Type
reactant
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step One
Name
tin oxalate
Quantity
0.14 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:11]([CH:13]([CH2:16][CH3:17])[CH2:14]O)[CH3:12]>C([O-])(=O)C([O-])=O.[Sn+4].C([O-])(=O)C([O-])=O.O>[C:1]([O:10][CH2:14][CH:13]([CH2:16][CH3:17])[CH2:11][CH3:12])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
187.2 g
Type
reactant
Smiles
C(CCCCCCC)(=O)O
Name
Quantity
214 g
Type
reactant
Smiles
C(C)C(CO)CC
Name
tin oxalate
Quantity
0.14 g
Type
catalyst
Smiles
C(C(=O)[O-])(=O)[O-].[Sn+4].C(C(=O)[O-])(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Once water separation
CUSTOM
Type
CUSTOM
Details
Then, firstly the excess alcohol was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the product was distilled at 8-12 mbar and 136-141° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCCCC)(=O)OCC(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 225.6 g
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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